molecular formula C41H67FN2O5 B12757330 (3R,S)-N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-3-fluoropropionic acid CAS No. 174740-53-5

(3R,S)-N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-3-fluoropropionic acid

Cat. No.: B12757330
CAS No.: 174740-53-5
M. Wt: 687.0 g/mol
InChI Key: ONZMOOVHAUZXCM-NSGQPJGBSA-N
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Description

(3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-3-fluoropropionic acid is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-3-fluoropropionic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as batch or continuous flow reactors, to ensure consistent quality and high yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-3-fluoropropionic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The amino and fluoropropionic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: As a potential therapeutic agent due to its unique chemical structure.

    Industry: As a precursor for the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-3-fluoropropionic acid would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-3-fluoropropionic acid might include other amino acid derivatives, fluorinated compounds, and lupane-type triterpenoids.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties

Properties

CAS No.

174740-53-5

Molecular Formula

C41H67FN2O5

Molecular Weight

687.0 g/mol

IUPAC Name

3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-fluoropropanoic acid

InChI

InChI=1S/C41H67FN2O5/c1-26(2)27-16-21-41(36(49)43-24-12-10-8-9-11-13-33(46)44-32(42)25-34(47)48)23-22-39(6)28(35(27)41)14-15-30-38(5)19-18-31(45)37(3,4)29(38)17-20-40(30,39)7/h27-32,35,45H,1,8-25H2,2-7H3,(H,43,49)(H,44,46)(H,47,48)/t27-,28+,29-,30+,31-,32?,35+,38-,39+,40+,41-/m0/s1

InChI Key

ONZMOOVHAUZXCM-NSGQPJGBSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CC(=O)O)F

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CC(=O)O)F

Origin of Product

United States

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